An In-depth Technical Guide to 3-Nitro-4-pentylaniline: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Nitro-4-pentylaniline: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-Nitro-4-pentylaniline. As a substituted nitroaniline, this compound holds potential for applications in medicinal chemistry and materials science. This document details its predicted physicochemical properties, outlines a plausible synthetic route, and explores its potential reactivity and biological significance. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a foundational understanding of this novel molecule.
Introduction
Substituted nitroanilines are a class of organic compounds that have garnered significant interest in various scientific disciplines, particularly in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] The presence of both an amino and a nitro group on the aromatic ring imparts unique electronic and chemical properties to these molecules. The amino group, being an electron-donating group, and the nitro group, a strong electron-withdrawing group, create a push-pull system that influences the molecule's reactivity, polarity, and potential for biological interactions.[2]
This guide focuses on a specific, lesser-studied derivative, 3-Nitro-4-pentylaniline. The introduction of a pentyl group at the 4-position is expected to significantly increase its lipophilicity, a key parameter in drug design influencing membrane permeability and solubility in nonpolar environments. This structural feature, combined with the electronic effects of the nitro and amino groups, suggests that 3-Nitro-4-pentylaniline could be a valuable building block for novel therapeutic agents. Nitroaniline derivatives have been investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]
Physicochemical Properties
| Property | Predicted Value | Rationale and References |
| Molecular Formula | C₁₁H₁₆N₂O₂ | Based on the structure: a pentyl group (C₅H₁₁), an aniline ring (C₆H₄), a nitro group (NO₂), and an amino group (NH₂). |
| Molecular Weight | 208.26 g/mol | Calculated from the molecular formula. |
| Appearance | Yellow to orange solid or oil | Nitroanilines are typically yellow crystalline solids. The long pentyl chain may lower the melting point, potentially resulting in an oil at room temperature.[6][7] |
| Melting Point | 30-50 °C (estimate) | The melting point of 4-pentylaniline is estimated at 46.25°C, while 3-nitroaniline melts at 114°C.[7][8] The bulky pentyl group may disrupt crystal packing compared to 3-nitroaniline, leading to a lower melting point. |
| Boiling Point | > 300 °C (estimate) | The boiling point of 4-pentylaniline is approximately 266.5°C, and 3-nitroaniline is 306°C.[7][9] The addition of the nitro group will increase the molecular weight and polarity, thus elevating the boiling point. |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, acetone, DMSO) | The pentyl group imparts significant nonpolar character, reducing water solubility.[8] The polar nitro and amino groups will allow for solubility in polar organic solvents. |
| pKa (of the conjugate acid) | 2.0 - 2.5 (estimate) | The pKa of the anilinium ion is around 4.6. The electron-withdrawing nitro group significantly reduces the basicity of the amino group. The pKa of 3-nitroanilinium is 2.47.[10] The alkyl group at the para position has a minor electronic effect. |
Synthesis of 3-Nitro-4-pentylaniline
A plausible and efficient method for the synthesis of 3-Nitro-4-pentylaniline is the direct nitration of 4-pentylaniline. The amino group is a strong activating, ortho-, para-director, while the pentyl group is a weak activating, ortho-, para-director. Therefore, nitration of 4-pentylaniline is expected to yield a mixture of isomers. To achieve regioselectivity for the desired 3-nitro product, protection of the amino group is a crucial first step.
Synthetic Workflow
Caption: Synthetic workflow for 3-Nitro-4-pentylaniline.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Pentylacetanilide (Protection)
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 16.3 g (0.1 mol) of 4-pentylaniline in 50 mL of glacial acetic acid.
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Slowly add 12.2 mL (0.13 mol) of acetic anhydride to the solution while stirring.
-
Heat the reaction mixture at 80°C for 1 hour.
-
Pour the cooled reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol/water to obtain pure 4-pentylacetanilide.
Step 2: Synthesis of 3-Nitro-4-pentylacetanilide (Nitration)
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In a 250 mL three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer, add 10.3 g (0.05 mol) of 4-pentylacetanilide.
-
Cool the flask in an ice-salt bath to 0-5°C.
-
Slowly add 25 mL of concentrated sulfuric acid, ensuring the temperature does not exceed 10°C.
-
Prepare the nitrating mixture by slowly adding 3.5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 4-pentylacetanilide over 30 minutes, maintaining the temperature between 0-5°C.
-
After the addition is complete, stir the mixture for an additional 2 hours at 0-5°C.
-
Pour the reaction mixture onto 200 g of crushed ice.
-
Collect the precipitated 3-Nitro-4-pentylacetanilide by vacuum filtration and wash thoroughly with cold water.
Step 3: Synthesis of 3-Nitro-4-pentylaniline (Deprotection)
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In a 250 mL round-bottom flask, suspend the crude 3-Nitro-4-pentylacetanilide in 100 mL of 70% sulfuric acid.[11]
-
Heat the mixture under reflux for 1 hour.
-
Cool the reaction mixture and pour it into 300 mL of cold water.
-
Neutralize the solution by slowly adding a concentrated sodium hydroxide solution until the pH is basic, which will precipitate the product.
-
Collect the crude 3-Nitro-4-pentylaniline by vacuum filtration, wash with water, and dry.
-
Purify the product by column chromatography or recrystallization from a suitable solvent like ethanol.
Chemical Reactivity
The chemical reactivity of 3-Nitro-4-pentylaniline is governed by the interplay of the amino, nitro, and pentyl substituents on the aromatic ring.
Electrophilic Aromatic Substitution (EAS)
The amino group is a powerful activating group and is ortho-, para-directing, while the nitro group is a strong deactivating group and is meta-directing.[12] In 3-Nitro-4-pentylaniline, the positions ortho and para to the strongly activating amino group are positions 2, 5, and 6. The nitro group at position 3 deactivates the adjacent positions 2 and 4. The pentyl group at position 4 further influences the substitution pattern. The most likely positions for further electrophilic attack would be positions 5 and to a lesser extent, position 2, which are para and ortho to the amino group, respectively.
Reactions of the Amino Group
The amino group can undergo a variety of reactions, including diazotization with nitrous acid to form a diazonium salt. This intermediate can then be used in a range of subsequent reactions, such as Sandmeyer reactions, to introduce a variety of functional groups onto the aromatic ring.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using various reducing agents, such as tin and hydrochloric acid, or catalytic hydrogenation. This would yield 4-pentyl-1,3-diaminobenzene, a potentially useful monomer for polymer synthesis or a precursor for other fine chemicals.
Predicted Spectral Data
¹H NMR Spectroscopy
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Aromatic Protons (3H): Three signals are expected in the aromatic region (δ 6.5-8.0 ppm). The proton at position 2 will likely be a doublet, coupled to the proton at position 6. The proton at position 5 will be a doublet of doublets, coupled to the protons at positions 2 and 6. The proton at position 6 will be a doublet, coupled to the proton at position 5.
-
Amino Protons (2H): A broad singlet is expected for the -NH₂ protons, typically in the range of δ 3.5-5.0 ppm.
-
Pentyl Protons (11H): A series of multiplets corresponding to the five methylene groups and one methyl group of the pentyl chain will be observed in the upfield region (δ 0.8-2.6 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The aromatic carbons will appear in the δ 110-150 ppm region, with the carbon attached to the nitro group being the most downfield. The carbons of the pentyl chain will be observed in the upfield region (δ 10-40 ppm).
Infrared (IR) Spectroscopy
-
N-H Stretching: Two distinct sharp peaks are expected in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.[13]
-
N-O Stretching: Two strong absorptions are characteristic of the nitro group: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1300-1350 cm⁻¹.[13]
-
C-H Stretching: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the pentyl group will be seen just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.[13]
Mass Spectrometry
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 208. Key fragmentation patterns would likely involve the loss of the nitro group (NO₂) and fragmentation of the pentyl chain.
Potential Applications in Drug Development
Nitroaromatic compounds have a long history in medicinal chemistry and have been utilized for their diverse biological activities.[5] The structural features of 3-Nitro-4-pentylaniline suggest several potential avenues for its application in drug discovery and development.
-
Anticancer Agents: The nitro group can be bioreduced in the hypoxic environment of solid tumors to form reactive species that can induce cancer cell death.[3] The lipophilic pentyl chain could enhance the compound's ability to cross cell membranes and accumulate in tumor tissues.
-
Antimicrobial Agents: Nitroaniline derivatives have shown promise as antimicrobial agents.[4] The mechanism often involves the inhibition of essential microbial enzymes or disruption of the cell membrane. The increased lipophilicity of 3-Nitro-4-pentylaniline may improve its efficacy against certain pathogens.
-
Anti-inflammatory Agents: Some nitroaniline derivatives have demonstrated anti-inflammatory properties by inhibiting the production of inflammatory mediators.[4]
Safety and Handling
As with all nitroaromatic compounds and anilines, 3-Nitro-4-pentylaniline should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Toxicity: Nitroanilines are generally considered toxic and can be absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory system.
-
Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.
Conclusion
3-Nitro-4-pentylaniline is a novel substituted nitroaniline with predicted physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry and materials science. Its synthesis is achievable through a straightforward multi-step procedure involving protection, nitration, and deprotection of 4-pentylaniline. The combination of a lipophilic pentyl group and the electronically active nitro and amino functionalities suggests potential for diverse biological activities. This technical guide provides a solid foundation for researchers to explore the synthesis, characterization, and application of this promising molecule.
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